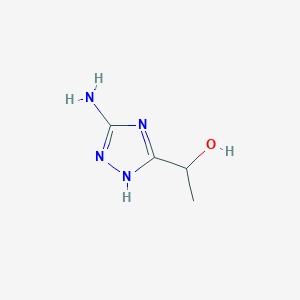
1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 3-position of the triazole ring. It is a white crystalline solid with high solubility in water. The compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
The synthesis of 1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis . Another method involves the use of aminoguanidine hydrochloride and succinic anhydride, followed by microwave irradiation to facilitate the reaction .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反応の分析
1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with halogens or other substituents under appropriate conditions
Common reagents used in these reactions include hydrazine hydrate, sodium cyanate, and various acids and bases. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it inhibits kinases by binding to their active sites, thereby preventing phosphorylation and subsequent signal transduction. Similarly, it inhibits lysine-specific demethylase 1 by interacting with its catalytic domain, leading to the accumulation of methylated histones and altered gene expression .
類似化合物との比較
1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol can be compared with other similar compounds, such as:
1-(4-amino-1H-1,2,4-triazol-3-yl)ethanol: This compound differs in the position of the amino group, which can lead to variations in its biological activity and chemical reactivity.
1-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: This compound has a propanamide group instead of an ethanol group, which can affect its solubility and interaction with biological targets.
1-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide: This compound contains a pyridine-sulfonamide moiety, which enhances its antifungal activity compared to this compound.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical properties .
特性
IUPAC Name |
1-(3-amino-1H-1,2,4-triazol-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-2(9)3-6-4(5)8-7-3/h2,9H,1H3,(H3,5,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXHEPGKUPBLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NN1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
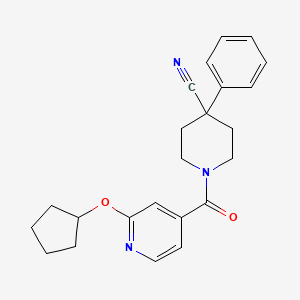
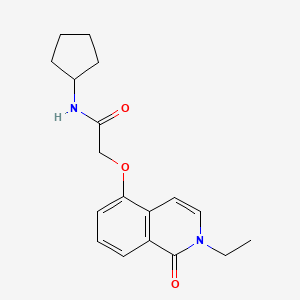
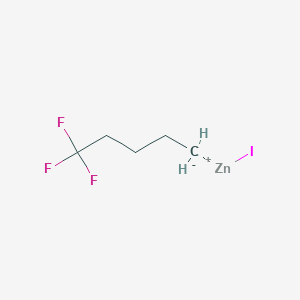
![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2626804.png)
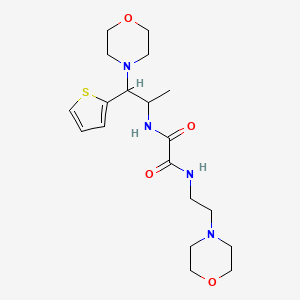
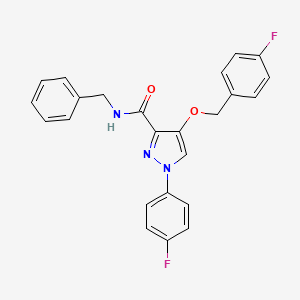
![ethyl 4-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2626807.png)
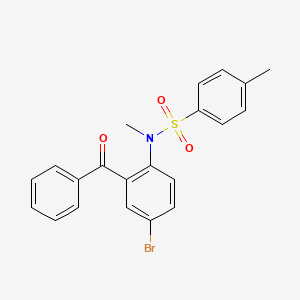
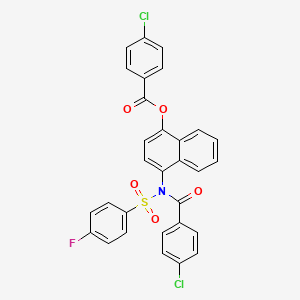
![6-[4-[2-(4-Bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2626811.png)
![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2626812.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2626813.png)
![(Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2626814.png)
![2-(thiophen-2-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B2626815.png)
